molecular formula C6H6 B168037 Benzene-1,3,5-d3 CAS No. 1684-47-5

Benzene-1,3,5-d3

Cat. No.: B168037
CAS No.: 1684-47-5
M. Wt: 81.13 g/mol
InChI Key: UHOVQNZJYSORNB-NHPOFCFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-d3 can be synthesized through several methods, including:

    Deuterium Exchange: This involves the exchange of hydrogen atoms in benzene with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.

    Catalytic Deuteration: Benzene is subjected to catalytic deuteration using deuterium gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high isotopic purity and yield. The process is optimized to minimize the loss of deuterium and maximize the efficiency of the exchange reaction .

Types of Reactions:

    Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions similar to benzene. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation and Reduction: While benzene itself is relatively resistant to oxidation, under specific conditions, this compound can be oxidized to form compounds such as phenol or benzoic acid.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at temperatures around 50°C.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Environmental Analysis

Benzene-1,3,5-d3 is utilized in environmental studies to trace the sources and behaviors of pollutants. Its isotopic labeling allows for sensitive detection methods in complex mixtures. For instance, it can be used in gas chromatography-mass spectrometry (GC-MS) to identify benzene sources in air samples. The deuterated compound serves as an internal standard, improving accuracy in quantification.

Proteomics and Metabolomics

In proteomics, this compound acts as a labeling agent for mass spectrometry applications. Its incorporation into peptides or proteins allows researchers to track metabolic pathways and protein interactions with high precision. This application is crucial for understanding disease mechanisms and drug interactions.

Medicinal Chemistry

This compound has shown potential in the development of anticancer drugs. For example, derivatives such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) have been investigated for their ability to intercalate DNA and inhibit cancer cell growth. Studies demonstrate that these compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and cervical cancers .

Case Study: Anticancer Activity of H3BTB

  • Objective : To evaluate the anticancer potential of H3BTB.
  • Method : Cell viability assays were conducted on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Results : H3BTB showed a reduction in cell viability at concentrations as low as 10 µM.
  • Mechanism : The compound binds to DNA through groove binding, leading to DNA unwinding and subsequent cytotoxic effects.

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives are used to create functionalized polymers that mimic natural fibrous structures found in biological systems. These polymers can be engineered for specific interactions with biomolecules, enhancing their applicability in drug delivery systems and tissue engineering.

Data Table: Properties of Benzene-1,3,5-Derivatives

Compound NameApplication AreaKey Features
H3BTBAnticancer Drug DevelopmentDNA intercalation
BTA-based PolymersBiomaterialsSelf-assembly into supramolecular structures
Functionalized BTADrug DeliveryModularity for surface functionalization

Material Science

The compound is also significant in material science for developing hydrogels with tunable viscoelastic properties. Research indicates that hydrogels made from benzene-1,3,5-tricarboxamide can mimic the extracellular matrix (ECM), promoting better cell-material interactions essential for tissue engineering applications .

Case Study: Hydrogel Development

  • Objective : To create a hydrogel that mimics ECM properties.
  • Method : Supramolecular assembly of benzene-1,3,5-tricarboxamide derivatives.
  • Results : The resulting hydrogels exhibited shear-thinning behavior and improved printability for 3D bioprinting applications.

Mechanism of Action

The mechanism of action of Benzene-1,3,5-d3 in various applications is primarily due to its isotopic substitution. Deuterium atoms have different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application, such as the interaction with magnetic fields in NMR or the metabolic pathways in pharmaceutical studies .

Comparison with Similar Compounds

    Benzene-1,2,4-d3: Another deuterated benzene with deuterium atoms at different positions.

    Toluene-d8: A fully deuterated form of toluene.

    Cyclohexane-d12: A fully deuterated form of cyclohexane.

Uniqueness: Benzene-1,3,5-d3 is unique due to its specific isotopic substitution pattern, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its symmetrical structure and high isotopic purity make it a preferred choice for precise analytical applications .

Biological Activity

Benzene-1,3,5-d3, a deuterated form of benzene, has garnered interest in various scientific fields due to its unique properties and potential biological activities. This article explores its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. This modification can influence the compound's physical and chemical properties, including its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of benzene derivatives has been extensively studied, particularly concerning their toxicity and potential therapeutic effects. The following sections summarize key findings related to the biological activity of this compound.

1. Toxicological Studies

Benzene is known for its toxic effects on human health, primarily associated with occupational exposure. This compound's toxicity profile is similar to that of its non-deuterated counterpart but may exhibit variations due to isotopic substitution.

  • Carcinogenicity : Benzene exposure has been linked to various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes. Studies have shown that benzene metabolites can induce oxidative stress and DNA damage in hematopoietic stem cells, which may lead to carcinogenesis .
StudyFindings
Schnatter et al. (2005)Identified a strong correlation between benzene exposure and AML incidence.
Hayes et al. (1997)Reported genetic susceptibility in populations exposed to benzene.

2. Metabolic Pathways

The metabolism of benzene involves several enzymatic transformations leading to the formation of reactive metabolites that can exert toxic effects. Key metabolic pathways include:

  • Cytochrome P450 Enzymes : Benzene is primarily metabolized by cytochrome P450 2E1 to benzene oxide, which can further convert into phenolic compounds that are implicated in toxicity .
  • Genetic Polymorphisms : Variations in genes encoding metabolic enzymes (e.g., CYP2E1) can influence individual susceptibility to benzene toxicity .

3. Anticancer Potential

Recent studies have explored the potential anticancer properties of benzene derivatives. For instance, benzene-1,3,5-tricarboxamide (BTA), a related compound, has demonstrated promising anticancer activities against various cancer cell lines.

  • In Vitro Studies : Research indicates that BTA compounds can induce apoptosis in cancer cells through mechanisms involving DNA interaction and oxidative stress .
CompoundIC50 (μM)Cancer Cell Line
BTA7.62 ± 0.91MCF7 (Breast Cancer)
BTA9.03 ± 0.18HeLa (Cervical Cancer)

4. Case Studies

A notable case study examined the effects of industrial exposure to benzene on health outcomes:

  • Occupational Exposure : Workers exposed to benzene exhibited higher rates of hematotoxicity and genetic damage compared to unexposed individuals . This study emphasizes the need for stringent safety measures in industries using benzene.

Chemical Reactions Analysis

Oxidation Reactions

Trimesic Acid Formation
Benzene-1,3,5-d₃ undergoes oxidation to form deuterated trimesic acid (1,3,5-benzenetricarboxylic acid-d₃). This reaction involves strong oxidizing agents like nitric acid (HNO₃) or trifluoroperacetic acid (CF₃CO₃H) under acidic conditions. The deuterium substitution does not hinder oxidation but may alter reaction kinetics due to the stronger C-D bond compared to C-H (kinetic isotope effect) .

Mechanistic Insights
The oxidation pathway mirrors that of non-deuterated benzene, with initial electrophilic attack followed by ring cleavage. Deuterium’s presence may stabilize intermediate radical species, potentially influencing product distribution .

Substitution Reactions

Bromination
Bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) yields 1,3,5-tribromo-2,4,6-trideuterobenzene. The reaction retains the aromaticity of the ring, with deuterium substitution at the meta positions. This substitution pattern aligns with classical benzene bromination, suggesting minimal steric or electronic effects from deuterium .

Isotopic Exchange and Deuterium Transfer

Hydrogen-Deuterium Exchange
Benzene-1,3,5-d₃ exhibits slow hydrogen-deuterium exchange under acidic or basic conditions due to the stability of the C-D bond. This property makes it useful in mechanistic studies of hydrogen transfer reactions .

Kinetic Isotope Effects
Reactions involving C-H bond cleavage (e.g., oxidation, substitution) exhibit significant kinetic isotope effects. For example, the oxidation of benzene-d₃ to trimesic acid-d₃ proceeds 7–10 times slower than the non-deuterated analog due to the stronger C-D bond .

Comparative Analysis of Reactivity

Reaction Type Benzene-1,3,5-d₃ Non-Deuterated Benzene
Oxidation RateSlower due to C-D bondFaster (C-H cleavage)
BrominationSimilar substitutionIdentical substitution
Hydrogen ExchangeResistant to exchangeRapid under acidic/basic

Q & A

Basic Research Questions

Q. How is Benzene-1,3,5-d3 synthesized, and what methods ensure isotopic purity?

this compound is typically synthesized via deuterium substitution at specific positions (1, 3, 5) using catalytic deuteration or isotopic exchange reactions. Isotopic purity (≥97 atom% D) is achieved through repeated purification steps, such as fractional distillation or preparative chromatography, followed by validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . For example, highlights deuterated benzene derivatives with isotopic purities up to 98 atom% D, emphasizing the role of rigorous synthesis protocols.

Q. What spectroscopic techniques are used to confirm the structure and deuteration sites of this compound?

  • NMR Spectroscopy : Deuterium (²H NMR) and proton (¹H NMR) NMR are critical. The absence of signals at 1,3,5-positions in ¹H NMR confirms deuteration, while ²H NMR quantifies isotopic enrichment .
  • FT-IR Spectroscopy : Identifies vibrational modes altered by deuterium substitution, such as C–D stretching (~2100–2200 cm⁻¹) .
  • Mass Spectrometry : HRMS determines molecular weight shifts (e.g., +3 Da for three deuterium atoms) and validates isotopic purity .

Q. How does isotopic labeling affect the physical properties of this compound compared to non-deuterated benzene?

Deuterium substitution increases molecular mass, leading to slight differences in boiling/melting points and vibrational frequencies. These changes are critical for applications like isotope effect studies in reaction mechanisms or separation techniques (e.g., chromatography) .

Advanced Research Questions

Q. How can recycle liquid chromatography (LC) optimize the separation of this compound from isotopic analogs like Benzene-d6?

Monolithic capillary columns in recycle LC systems minimize dead volume and backpressure, enabling high-efficiency separations. For example, achieved baseline separation of benzene, this compound, and benzene-d6 after six cycles, yielding a theoretical plate number of 230,000 for benzene. This method is ideal for isolating trace deuterated compounds in complex mixtures .

Q. What experimental strategies resolve contradictions in isotopic enrichment data between NMR and mass spectrometry?

Q. How is this compound applied in studying isotope effects in metal-organic frameworks (MOFs)?

Deuterated benzene derivatives can probe hydrogen/deuterium isotope effects in MOF-host interactions. For instance, deuterated linkers in MOFs (e.g., IRMOF series) may alter gas adsorption kinetics (e.g., methane storage) due to differences in vibrational entropy and bond strength .

Q. Methodological Considerations

  • Data Tables :

    TechniqueParameter MeasuredExample Data from Evidence
    ²H NMRDeuterium enrichment97–98 atom% D
    Recycle LCTheoretical plate number (N)N = 230,000
    HRMSMass accuracy (ppm)<5 ppm
  • Key References :

    • Chromatographic separation of isotopic analogs .
    • Spectroscopic validation of deuteration .
    • Isotopic effects in MOFs .

Properties

IUPAC Name

1,3,5-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-NHPOFCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583599
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684-47-5
Record name (1,3,5-~2~H_3_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1684-47-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzene-1,3,5-d3
Benzene-1,3,5-d3
Benzene-1,3,5-d3
Benzene-1,3,5-d3
Benzene-1,3,5-d3
Benzene-1,3,5-d3

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